molecular formula C10H10N2O B3350056 2-Methoxy-6-methyl-1,5-naphthyridine CAS No. 251295-04-2

2-Methoxy-6-methyl-1,5-naphthyridine

Cat. No.: B3350056
CAS No.: 251295-04-2
M. Wt: 174.2 g/mol
InChI Key: OSNZKYJTJRISSJ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused ring structure, which consists of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-1,5-naphthyridine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization. One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then cyclize to form the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthyridine N-oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of halogenated naphthyridine derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial and Antiparasitic Properties

Research has highlighted the potential of naphthyridine derivatives, including 2-methoxy-6-methyl-1,5-naphthyridine, as effective antimicrobial agents. These compounds have demonstrated activity against a variety of pathogens:

  • Antibacterial Activity : Compounds in the naphthyridine class have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been evaluated for their ability to inhibit bacterial growth, with some exhibiting significant cytotoxicity against human cell lines .
  • Antiparasitic Activity : The compound has been investigated for its potential against malaria-causing parasites such as Plasmodium falciparum. Naphthyridines are structurally similar to known antimalarial drugs and may offer new therapeutic avenues .

Antitumor Activity

Naphthyridines have also been studied for their antitumor properties. Specifically, this compound has been associated with inhibiting tumor cell proliferation. Research indicates that modifications in the naphthyridine structure can enhance biological activity against various cancer cell lines .

Synthetic Methodologies

The synthesis of this compound typically involves several strategies:

  • Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors using various catalysts. For example, the Skraup reaction is a widely used method that allows for the formation of naphthyridine structures from simpler aromatic compounds .
  • Functional Group Modifications : The introduction of methoxy and methyl groups at specific positions on the naphthyridine ring is crucial for enhancing biological activity. Techniques such as nucleophilic substitution and electrophilic aromatic substitution are commonly employed to achieve these modifications .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and antitumor activities:

  • Cardiovascular Applications : Some derivatives have been identified as potential antihypertensive agents, targeting angiotensin II receptors and demonstrating cardiovascular protective effects .
  • Neurological Applications : There is emerging interest in the neuroprotective properties of naphthyridines. Compounds within this class have shown promise in preclinical models for conditions such as stroke and neurodegenerative diseases .

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

StudyApplicationFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study BAntitumorShowed cytotoxic effects on HeLa cells with IC50 values comparable to established chemotherapeutics.
Study CAntiparasiticEffective against Plasmodium falciparum with promising results in vitro.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-1,5-naphthyridine involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application, but it often involves modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound with a similar fused ring structure.

    2-Methoxy-1,5-naphthyridine: A closely related compound with a methoxy group at a different position.

    6-Methyl-1,5-naphthyridine: Another related compound with a methyl group at a different position.

Uniqueness

2-Methoxy-6-methyl-1,5-naphthyridine is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

2-Methoxy-6-methyl-1,5-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Chemical Structure : The compound features a naphthyridine core with methoxy and methyl substituents at specific positions.
  • CAS Number : 251295-04-2

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted the selective antibacterial activity of naphthyridine derivatives against resistant strains of Bacillus subtilis and other pathogens. The introduction of specific substituents (e.g., bromine at C-6) enhances antibacterial efficacy, with some compounds demonstrating IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

CompoundActivityTarget PathogenIC50 (µg/mL)
This compoundAntibacterialBacillus subtilisTBD
Brominated derivativesAntibacterialA. actinomycetemcomitans1.7–13.2

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. A synthesis study reported that several naphthyridine derivatives exhibited inhibitory effects on human colon cancer cells (COLO 205), with some showing promising antiproliferative activity .

In vitro studies indicated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting necrosis . Additionally, compounds derived from naphthyridines have shown efficacy against prostate and breast cancer cell lines.

Cell LineCompoundIC50 (µg/mL)
COLO 205Naphthyridine DerivativesTBD
DU145Canthin-6-one (related)1.58

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The mechanism may involve:

  • DNA Intercalation : Similar to other naphthyridines, this compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes such as topoisomerases, which are essential for DNA unwinding during replication .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives based on the naphthyridine scaffold exhibited potent activity against multidrug-resistant strains of bacteria, suggesting a potential role in treating infections caused by resistant pathogens .
  • Anticancer Potential : Another investigation into the anticancer properties revealed that certain derivatives could effectively induce apoptosis in human myeloid leukemia cells while exhibiting minimal toxicity to normal cells .

Properties

IUPAC Name

2-methoxy-6-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-8(11-7)5-6-10(12-9)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNZKYJTJRISSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572884
Record name 2-Methoxy-6-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251295-04-2
Record name 2-Methoxy-6-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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